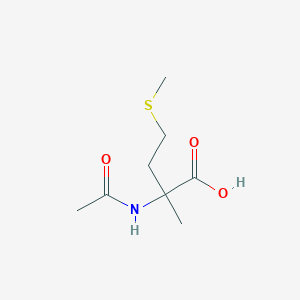
2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid is a derivative of the amino acid methionine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the methionine molecule. This compound is known for its applications in various fields, including pharmaceuticals, nutrition, and biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid can be synthesized through the acetylation of methionine. The process involves reacting methionine with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound as a white crystalline solid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides and sulfones.
Reduction: The acetyl group can be reduced to yield the corresponding amine.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Acyl chlorides or anhydrides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine.
Substitution: Various acyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a precursor for other methionine derivatives.
Biology: Studied for its role in protein acetylation and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as liver disorders and oxidative stress.
Industry: Utilized in the formulation of nutritional supplements and as a stabilizer in pharmaceutical formulations
Wirkmechanismus
2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid exerts its effects through various mechanisms:
Protein Acetylation: The acetyl group can be transferred to proteins, affecting their function and stability.
Antioxidant Activity: The sulfur atom in the methionine moiety can scavenge reactive oxygen species, reducing oxidative stress.
Metabolic Pathways: Involved in the synthesis of important biomolecules such as S-adenosylmethionine, which plays a role in methylation reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetylmethionine: Similar structure but without the methyl group on the methionine moiety.
Methionine: The parent amino acid without the acetyl group.
S-adenosylmethionine: A derivative involved in methylation reactions.
Uniqueness
2-Acetamido-2-methyl-4-methylsulfanylbutanoic acid is unique due to the presence of both an acetyl group and a methyl group, which confer distinct chemical properties and biological activities. This dual modification enhances its stability and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
103024-70-0 |
|---|---|
Molekularformel |
C8H15NO3S |
Molekulargewicht |
0 |
Synonyme |
Isovaline, N-acetyl-4-(methylthio)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



